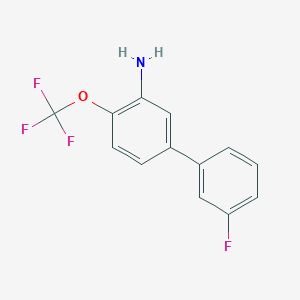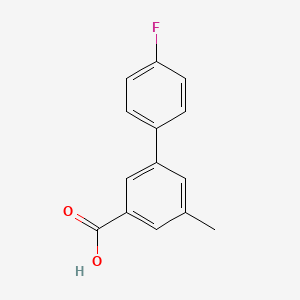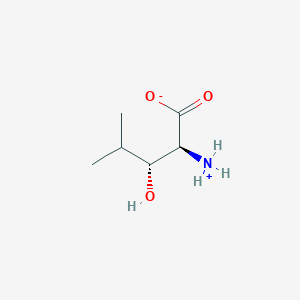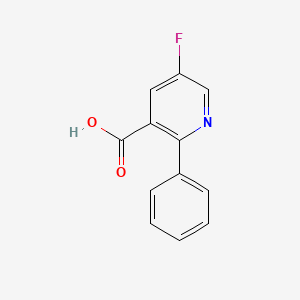![molecular formula C14H12O2 B7838004 [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-](/img/structure/B7838004.png)
[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-: is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond This compound features a carboxaldehyde group at the 2-position of one benzene ring and a methoxy group at the 4-position of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- typically involves the following steps:
Biphenyl Derivative Synthesis: : The starting material is biphenyl, which undergoes halogenation to introduce a halogen atom at the desired position.
Formylation: : The halogenated biphenyl is then subjected to formylation using reagents like formyl chloride or formic acid to introduce the carboxaldehyde group.
Methoxylation: : Finally, the carboxaldehyde group is converted to a methoxy group using methanol in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-: can undergo various chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻)
Major Products Formed
Oxidation: : [1,1'-Biphenyl]-2-carboxylic acid
Reduction: : [1,1'-Biphenyl]-2-hydroxymethyl,4-methoxy-
Substitution: : Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: : Investigated for its potential therapeutic effects in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its antioxidant properties may be attributed to its ability to scavenge free radicals.
Comparison with Similar Compounds
[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-: can be compared with other biphenyl derivatives, such as [1,1'-Biphenyl]-2-carboxylic acid and [1,1'-Biphenyl]-2-hydroxymethyl . While these compounds share structural similarities, [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- is unique due to the presence of both the carboxaldehyde and methoxy groups, which confer distinct chemical and biological properties.
List of Similar Compounds
[1,1'-Biphenyl]-2-carboxylic acid
[1,1'-Biphenyl]-2-hydroxymethyl
[1,1'-Biphenyl]-2-ol
[1,1'-Biphenyl]-2-chloromethyl
Properties
IUPAC Name |
5-methoxy-2-phenylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXUAOMBQFMZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7837938.png)

![4,5-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B7837954.png)


![2-[5-amino-1-(3,4-dimethoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7837973.png)
![2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7837976.png)



![[3,3'-Bipyridine]-6-carbaldehyde](/img/structure/B7838021.png)


